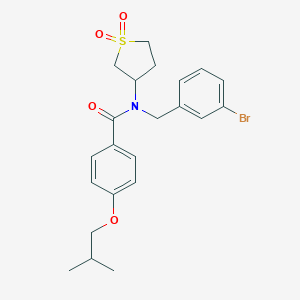![molecular formula C17H22N2O2 B265217 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide, also known as HMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, protection against oxidative stress and improvement of cognitive function in neurodegenerative disorders, and inhibition of bacterial and viral growth in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
For N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide research include further investigation into its mechanism of action, as well as its potential use as a therapeutic agent in various diseases. Additionally, research could focus on the development of more efficient synthesis methods and the optimization of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide's properties for specific applications.
Synthesemethoden
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-2-carbaldehyde with isobutylamine, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained through the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
Produktname |
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-19(13(4)20)10-15-8-14-7-5-6-12(3)16(14)18-17(15)21/h5-8,11H,9-10H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
OUDQOIZNCUGRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C(=C2)CN(CC(C)C)C(=O)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)
![4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B265170.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-furylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B265175.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)